molecular formula C9H7Cl2NO B13696900 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13696900
M. Wt: 216.06 g/mol
InChI Key: OEVOVUNCEJZHTQ-UHFFFAOYSA-N
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Description

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 6,8-dichloroisoquinoline.

    Reduction: The isoquinoline ring is reduced to form the dihydroisoquinoline structure. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The formation of the lactam (1(2H)-one) ring can be achieved through cyclization reactions, often involving acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloroisoquinoline: Lacks the dihydro and lactam features.

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks the chlorine substituents.

    6,8-Dibromo-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both chlorine atoms and the dihydroisoquinolinone structure, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

6,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)

InChI Key

OEVOVUNCEJZHTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2Cl)Cl

Origin of Product

United States

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